2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid
Overview
Description
The compound “2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid” is a chemical compound1. However, detailed information about this specific compound is not readily available in the resources I have accessed.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid”. However, similar compounds such as “2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid” are available2.Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, I couldn’t find specific information on the molecular structure of “2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid”.Chemical Reactions Analysis
The chemical reactions involving “2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid” would depend on the conditions and the reactants present. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid"3.Scientific Research Applications
Fluorescent Amino Acid Derivative Synthesis
2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid is used in the synthesis of fluorescent amino acid derivatives. These compounds exhibit intense long-wave absorption and emission, along with a high fluorescence quantum yield, making them suitable as sensitive analytical probes in peptide studies (Szymańska et al., 2003).
Enantioselective Synthesis
It also plays a role in the enantioselective synthesis of neuroexcitant analogues. The process involves coupling with different compounds to produce enantiomerically pure derivatives, useful in neuroscience research (Pajouhesh et al., 2000).
Synthesis of Photophysically Desirable Amino Acid Derivatives
The compound is involved in creating amino acid derivatives with desirable photophysical properties. This application is significant in developing new methods for synthesizing amino acid derivatives (Guzow et al., 2001).
Preparation of Differentially Protected Azatryptophan Derivatives
It is also used in synthesizing differentially protected azatryptophan derivatives, important in peptide-based drug discovery. These derivatives can have selectively removable protecting groups, enhancing their utility in pharmaceutical research (Nimje et al., 2020).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid”.
Future Directions
The future directions for research on “2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid” could include further studies on its synthesis, properties, and potential applications. Unfortunately, I couldn’t find specific information on the future directions for this compound.
Please note that the information provided is based on the resources I have accessed and there may be more comprehensive and detailed information available in specialized databases or scientific literature. It’s always a good idea to consult with a chemistry professional or researcher for more specific and detailed information.
properties
IUPAC Name |
3-(5-fluoropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)5-8-4-9(14)7-15-6-8/h4,6-7,10H,5H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQAREUTQHALKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CN=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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